4-Amino-8-methoxy-2-methylquinoline
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Overview
Description
4-Amino-8-methoxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12N2O. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. This compound is of significant interest due to its potential biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methoxy-2-methylquinoline can be achieved through various methods. . These methods typically involve the use of glycerol and sulfuric acid or a separately prepared α,β-unsaturated carbonyl compound like crotonaldehyde.
Industrial Production Methods: Industrial production of this compound may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols. These methods are designed to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-Amino-8-methoxy-2-methylquinoline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: This compound has potential pharmaceutical applications, particularly in the development of antimalarial and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-Amino-2-methylquinoline
- 8-Methoxyquinoline
- 2-Methyl-4-quinolinamine
Comparison: 4-Amino-8-methoxy-2-methylquinoline is unique due to the presence of both an amino group and a methoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the methoxy group can influence the electron density of the ring, affecting its reactivity in substitution reactions .
Properties
IUPAC Name |
8-methoxy-2-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHHZADQRAEVQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589059 |
Source
|
Record name | 8-Methoxy-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657391-86-1 |
Source
|
Record name | 8-Methoxy-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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